Isoalantolactone

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, einschließlich entzündungshemmender, antioxidativer und krebshemmender Aktivitäten, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isoalantolacton kann durch strukturelle Modifikationen und Reaktionen wie die Michael-Reaktion und die Heck-Reaktion synthetisiert werden . Diese Reaktionen beinhalten die Addition von aktiven Methylenverbindungen zu Isoalantolacton, wodurch die biologische Aktivität verstärkt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Isoalantolacton umfasst die Extraktion aus Echter Baldrian (Inula helenium) mit Ethanol durch Kaltmazeration. Der Extrakt wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Säulenchromatographie an Kieselgel und Gradientenelution mit Petroläther-Essigsäureethere Lösung . Diese Methode gewährleistet eine hohe Reinheit und Ausbeute an Isoalantolacton .

Chemische Reaktionsanalyse

Arten von Reaktionen

Isoalantolacton unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Eine bemerkenswerte Reaktion ist die [3+2]-Cycloadditionsreaktion mit Diazocyclopropan, die stereo-, chemo- und regiospezifisch ist .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Isoalantolacton verwendet werden, sind Diazocyclopropan für Cycloadditionsreaktionen und verschiedene Lösungsmittel wie Dichlormethan . Die Reaktionsbedingungen beinhalten häufig bestimmte Temperaturen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei Reaktionen mit Isoalantolacton gebildet werden, sind verschiedene Derivate mit verbesserten biologischen Aktivitäten . Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen hin untersucht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoalantolactone can be synthesized through structural modifications and reactions such as the Michael reaction and the Heck reaction . These reactions involve the addition of active methylene compounds to this compound, enhancing its biological activity .

Industrial Production Methods

The industrial production of this compound involves extracting it from elecampane using ethanol through cold soaking. The extract is then subjected to various purification steps, including silica gel column chromatography and gradient elution with petroleum ether-acetic ether solution . This method ensures high purity and yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isoalantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the [3+2] cycloaddition reaction with diazocyclopropane, which is stereo-, chemo-, and regiospecific .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diazocyclopropane for cycloaddition reactions and various solvents like dichloromethane . The reaction conditions often involve specific temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are evaluated for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet . In der Biologie und Medizin zeigt Isoalantolacton entzündungshemmende, antioxidative und krebshemmende Eigenschaften . Es hat sich als vielversprechend bei der Behandlung von entzündlichen Erkrankungen, neurodegenerativen Erkrankungen und verschiedenen Krebsarten, einschließlich Lungen-, Brust- und Bauchspeicheldrüsenkrebs erwiesen .

Wirkmechanismus

Isoalantolacton entfaltet seine Wirkungen über mehrere Mechanismen . Es hemmt den NF-κB-Signalweg, reduziert Entzündungen und verbessert das Überleben bei Sepsis . Darüber hinaus zielt es auf wichtige glycolytische Enzyme ab, wodurch der Glukoseverbrauch und die Lactatproduktion in Krebszellen reduziert werden . Isoalantolacton induziert auch Apoptose in Krebszellen, indem es die mitochondrialen und Phosphatidylinositol-3-Kinase/Akt-Signalwege aktiviert .

Wirkmechanismus

Isoalantolactone exerts its effects through multiple mechanisms . It inhibits the NF-κB pathway, reducing inflammation and improving survival in sepsis . Additionally, it targets key glycolytic enzymes, reducing glucose consumption and lactate production in cancer cells . This compound also induces apoptosis in cancer cells by activating the mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Isoalantolacton gehört zur Familie der Sesquiterpenlactone, zu der auch andere Verbindungen wie Artemisinin, Parthenolid und Thapsigargin gehören . Im Vergleich zu diesen Verbindungen ist Isoalantolacton aufgrund seiner vielfältigen pharmakologischen Aktivitäten und potenziellen therapeutischen Anwendungen einzigartig . Während Artemisinin vor allem für seine antimalariellen Eigenschaften bekannt ist, zeigt Isoalantolacton eine breitere Palette von Aktivitäten, darunter entzündungshemmende und krebshemmende Wirkungen .

Ähnliche Verbindungen

Artemisinin: Bekannt für seine antimalariellen Eigenschaften.

Parthenolid: Zeigt entzündungshemmende und krebshemmende Aktivitäten.

Eigenschaften

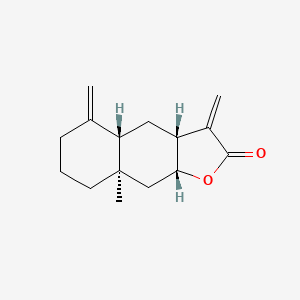

IUPAC Name |

(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUANYCQTOGILD-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-17-7, 4677-48-9 | |

| Record name | (+)-Isoalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoalantolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 470-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALANTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOALANTOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

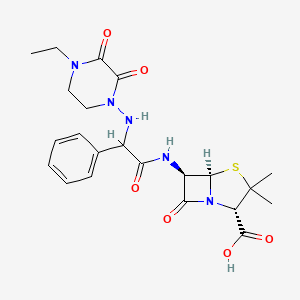

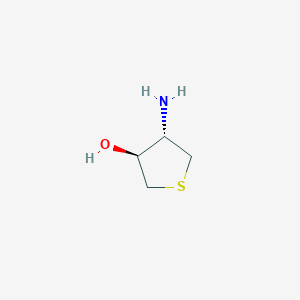

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl {5-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}carbamate](/img/structure/B7782542.png)

![tert-butyl N-[(1S)-1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate](/img/structure/B7782546.png)

![tert-butyl [(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutyl]carbamate](/img/structure/B7782547.png)

![tert-butyl N-[(1S)-1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B7782561.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B7782562.png)

![(S)-2-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)-4-(methylthio)butanoic acid](/img/structure/B7782579.png)

![sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782604.png)

![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782628.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7782636.png)